molecular formula C12H16O B12547336 3-Methyl-4-(4-methylphenyl)but-3-en-1-ol CAS No. 868747-99-3

3-Methyl-4-(4-methylphenyl)but-3-en-1-ol

Cat. No.: B12547336
CAS No.: 868747-99-3
M. Wt: 176.25 g/mol
InChI Key: QSLWKIMELACTRU-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylphenyl)but-3-en-1-ol is a homoallylic alcohol derivative. It is known for its unique structure, which includes a buten-1-ol backbone with methyl and methylphenyl substituents. This compound is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-4-(4-methylphenyl)but-3-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-4-(4-methylphenyl)but-3-en-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can undergo Prins cyclization to form tetrahydropyran-4-ol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

3-Methyl-4-(4-methylphenyl)but-3-en-1-ol can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-3-buten-1-ol: Similar structure but different functional groups.

    3-Methyl-3-buten-1-ol: Lacks the phenyl group, resulting in different chemical properties.

    3-Methyl-4-phenyl-3-buten-2-one: Contains a ketone group instead of a hydroxyl group .

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

CAS No.

868747-99-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-methyl-4-(4-methylphenyl)but-3-en-1-ol

InChI

InChI=1S/C12H16O/c1-10-3-5-12(6-4-10)9-11(2)7-8-13/h3-6,9,13H,7-8H2,1-2H3

InChI Key

QSLWKIMELACTRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C)CCO

Origin of Product

United States

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